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Compound of Interest

Compound Name: Dibromoacetaldehyde

Cat. No.: B156388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for
dibromoacetaldehyde (C2H2Br20), a halogenated organic compound of interest in
environmental and toxicological research. Due to its reactive nature, comprehensive public
spectroscopic data is limited. This document compiles the available information and presents it
in a structured format.

Physical and Chemical Properties

Basic physical and chemical properties of 2,2-dibromoacetaldehyde are summarized in the
table below. This data is essential for handling, storage, and analysis of the compound.
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Property Value

Molecular Formula C2H2Br20

Molecular Weight 201.84 g/mol [1]

CAS Number 3039-13-2[1][2]

Boiling Point 136.3 °C at 760 mmHg

Density 2.357 g/cm3

Refractive Index 1.541

Solubility Slightly soluble in DMSO and Methanol (heated)

o Reported to be extremely moisture-sensitive
Stability )
and hygroscopic

Spectroscopic Data

Detailed experimental spectra for dibromoacetaldehyde are not widely available in public
databases. The information below is based on available data and predictions for related
compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» 1H NMR: Specific experimental *H NMR data for dibromoacetaldehyde is not available in
the provided search results. Based on the structure (Brz.CH-CHO), one would expect two
signals: a doublet for the aldehydic proton (CHO) and a triplet for the methine proton
(CHBr2). The coupling between these two protons would result in a doublet-triplet splitting
pattern. The chemical shifts would be significantly influenced by the electron-withdrawing
bromine atoms and the aldehyde group.

e 13C NMR: Experimental 3C NMR data for dibromoacetaldehyde is not available in the
provided search results. Two signals would be expected: one for the carbonyl carbon (C=0)
at a downfield chemical shift (typically 180-200 ppm) and one for the dibrominated carbon
(CHBr2) at a less deshielded position.

2. Infrared (IR) Spectroscopy
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While a specific spectrum is not provided, the key characteristic IR absorption bands for
dibromoacetaldehyde can be predicted based on its functional groups. PubChem indicates
the availability of vapor phase IR spectra.[1]

Expected Wavenumber

Functional Group Description
(cm™)
C=0 (aldehyde) ~1725-1740 Carbonyl stretch
C-H (aldehyde) ~2720 and ~2820 C-H stretch (Fermi doublet)
C-Br 500-750 Carbon-bromine stretch

3. Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center has an entry for dibromoacetaldehyde, indicating
that GC-MS data exists.[1] The mass spectrum would be expected to show a molecular ion
peak (M*) cluster characteristic of a compound containing two bromine atoms (with isotopes
79Br and 81Br in approximately a 1:1 ratio), resulting in M, M+2, and M+4 peaks with relative
intensities of approximately 1:2:1.

Expected Fragmentation Patterns:

Loss of a bromine atom ([M-Br]*)

Loss of a hydrogen bromide molecule ([M-HBr]*)

Formation of the formyl cation (JCHO]*)

Formation of the dibromomethyl cation ([CHBrz]*)

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and MS data for
dibromoacetaldehyde are not available in the provided search results. However, a general
workflow for the spectroscopic analysis of a similar compound is outlined below.

General Workflow for Spectroscopic Analysis
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General Spectroscopic Analysis Workflow

Sample Preparation

Dibromoacetaldehyde Sample

— T~

Dissolution in appropriate deuterated solvent (e.g., CDCI3) for NMR Preparation of sample for IR (e.g., thin film) and MS (e.g., dilution)

N\
\

Spectroscopic Aralysis v

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry (e.g., GC-MS)

Data Processing a‘ }d Interpretation

Process NMR Spectra (phasing, baseline correction) Analyze IR Spectrum (peak picking) Analyze Mass Spectrum (fragmentation analysis)

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide summarizes the currently available spectroscopic and physical data for
dibromoacetaldehyde. While comprehensive experimental spectra are not readily accessible
in public domains, the provided information on physical properties and predicted spectroscopic
features offers a valuable resource for researchers. The high reactivity and moisture sensitivity
of dibromoacetaldehyde may contribute to the challenges in obtaining and publishing its
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detailed spectroscopic data. Further research and publication of this data would be beneficial to
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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